An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine 1-oxide
An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine 1-oxide
CAS Number: 34122-28-6
This technical guide provides a comprehensive overview of 4-(3-Phenylpropyl)pyridine 1-oxide, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, synthesis, applications in asymmetric catalysis, and safety information.
Chemical and Physical Properties
4-(3-Phenylpropyl)pyridine 1-oxide is a solid, heterocyclic compound. Its key physicochemical properties are summarized in the table below.[1][2]
| Property | Value | Reference |
| CAS Number | 34122-28-6 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 58-65 °C | [2] |
| SMILES | [O-][n+]1ccc(CCCc2ccccc2)cc1 | [3] |
| InChI | 1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |
| InChIKey | OOFBEJNEUVLZOW-UHFFFAOYSA-N | [3] |
Synthesis
Step 1: Synthesis of 4-(3-Phenylpropyl)pyridine
The precursor, 4-(3-phenylpropyl)pyridine, can be synthesized via various methods, including the reaction of sodamide with 4-(3-phenylpropyl)pyridine in xylene.[4][5]
Experimental Protocol: Synthesis of 4-(3-Phenylpropyl)pyridine [4][5]
-
In a one-liter, three-necked flask, prepare 0.22 moles of sodamide from sodium metal in liquid ammonia.
-
Replace the ammonia with 348 mL of xylene.
-
Heat the mixture to reflux (138 °C).
-
Add 299.5 g (1.52 moles) of 4-(3-phenylpropyl)pyridine through a dropping funnel. Hydrogen evolution will be observed.
-
Continue heating at 138-153 °C for five hours until hydrogen production subsides.
-
Cool the reaction mixture to approximately 100 °C and hydrolyze with 100 mL of water.
-
Separate the organic layer at room temperature and purify by distillation through a Vigreux column.
Step 2: N-Oxidation of 4-(3-Phenylpropyl)pyridine
The synthesized 4-(3-phenylpropyl)pyridine can then be oxidized to its corresponding N-oxide. A general method for the N-oxidation of pyridines involves the use of peracetic acid.[6]
Experimental Protocol: N-Oxidation of 4-(3-Phenylpropyl)pyridine (General Procedure) [6]
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 4-(3-phenylpropyl)pyridine in a suitable solvent.
-
Slowly add a stoichiometric amount of 40% peracetic acid, maintaining the reaction temperature at approximately 85 °C.
-
After the addition is complete, continue stirring until the temperature drops to 40 °C.
-
The product, 4-(3-Phenylpropyl)pyridine 1-oxide, can be isolated and purified. A common method involves conversion to the hydrochloride salt for easier handling and purification, followed by liberation of the free base.[6]
Caption: Proposed synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide.
Applications in Asymmetric Catalysis
The primary application of 4-(3-Phenylpropyl)pyridine 1-oxide is as an axial ligand in manganese-salen catalyzed asymmetric epoxidation of unfunctionalized alkenes, such as indene.[7][8][9] In this role, it has been shown to significantly increase the rate of epoxidation and enhance the stability of the manganese-salen catalyst.[9] This allows for a reduction in the required catalyst loading to less than 1 mol%.[9] The N-oxide does not appear to affect the enantioselectivity of the reaction.[9]
Experimental Protocol: Asymmetric Epoxidation of Indene (General Procedure) [8]
-
In a reaction vessel, a dichloromethane solution of the substrate (e.g., indene, 0.35 mmol), the chiral manganese-salen catalyst (5 mol%), and 4-(3-phenylpropyl)pyridine 1-oxide (50 mol%) is prepared.
-
The solution is buffered to pH 11.2 with a phosphate buffer.
-
The mixture is stirred at 25 °C with an oxidant, such as sodium hypochlorite (bleach).
-
The reaction progress is monitored by gas chromatography (GC) using an internal standard.
-
Upon completion, the organic phase is separated, dried with a drying agent like sodium sulfate, and the product is purified by chromatography.
Caption: Catalytic cycle for manganese-salen epoxidation.
Biological Activity
There is currently a lack of specific data on the biological activity, mechanism of action, and toxicological properties of 4-(3-Phenylpropyl)pyridine 1-oxide in the context of drug development. Research on pyridine N-oxides, in general, has shown that they can possess a range of biological activities and are sometimes used as prodrugs, as the N-oxide group can be reduced in vivo.[10] However, without specific studies on this compound, any potential therapeutic applications remain speculative.
Safety Information
4-(3-Phenylpropyl)pyridine 1-oxide is classified as an irritant.[11] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.
| Hazard Statement | GHS Code |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Spectroscopic Data
Detailed, publicly available spectroscopic data such as assigned NMR, IR, and mass spectra for 4-(3-Phenylpropyl)pyridine 1-oxide are limited. Commercial suppliers and chemical databases may provide this information upon request.[12] The parent compound, 4-(3-phenylpropyl)pyridine, has available 13C NMR data which could serve as a reference for the analysis of the N-oxide derivative.[13] Predicted mass spectral data for various adducts of 4-(3-phenylpropyl)pyridine 1-oxide are available.[14]
Predicted Mass Spectral Data [14]
| Adduct | m/z |
| [M+H]⁺ | 214.12265 |
| [M+Na]⁺ | 236.10459 |
| [M-H]⁻ | 212.10809 |
| [M+NH₄]⁺ | 231.14919 |
| [M+K]⁺ | 252.07853 |
References
- 1. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 2. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 4-(3-phenylpropyl)pyridine N-oxide [stenutz.eu]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of 4-(3-Phenylpropyl)pyridine [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. mdpi.com [mdpi.com]
- 9. 4-(3-Phenylpropyl)pyridine | 2057-49-0 | Benchchem [benchchem.com]
- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(3-Phenylpropyl)pyridine N-oxide | C14H15NO | CID 688320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE(34122-28-6)IR [chemicalbook.com]
- 13. 4-(3-Phenylpropyl)pyridine(2057-49-0) 13C NMR spectrum [chemicalbook.com]
- 14. PubChemLite - 4-(3-phenylpropyl)pyridine n-oxide (C14H15NO) [pubchemlite.lcsb.uni.lu]
